molecular formula C11H15ClN2O2 B1450512 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864064-59-4

3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No.: B1450512
CAS No.: 1864064-59-4
M. Wt: 242.7 g/mol
InChI Key: UDWKYDKURGOUJJ-UHFFFAOYSA-N
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Description

3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are known for their versatile applications in pharmaceuticals and various biological systems due to their structural similarity to nucleic bases like adenine and guanine . This compound is of particular interest due to its potential pharmacological properties and applications in scientific research.

Biochemical Analysis

Biochemical Properties

3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as prostaglandin H2 synthase and trypsin, exhibiting inhibitory effects . These interactions are crucial as they can modulate the activity of these enzymes, leading to changes in biochemical pathways and cellular responses.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can stabilize cell membranes and inhibit proteinase activity, which can lead to anti-inflammatory effects . Additionally, it has been found to exhibit anticancer activity against various human cancer cell lines, including breast cancer and lung cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It has been shown to bind to prostaglandin H2 synthase and trypsin, inhibiting their activity . This inhibition can lead to a decrease in the production of inflammatory mediators and proteolytic enzymes, contributing to its anti-inflammatory and anticancer properties. Furthermore, molecular docking studies have revealed that this compound has a high binding affinity towards these enzymes, which supports its potent inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under various conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to changes in cellular responses, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anticancer activity . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are crucial for understanding the compound’s overall impact on biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the localization and accumulation of the compound within different cellular compartments, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride typically involves the reaction of 2-aminobenzo[d]oxazole with 4-aminobutyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential pharmacological applications make it a valuable compound in scientific research .

Properties

IUPAC Name

3-(4-aminobutyl)-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c12-7-3-4-8-13-9-5-1-2-6-10(9)15-11(13)14;/h1-2,5-6H,3-4,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWKYDKURGOUJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864064-59-4
Record name 3-(4-aminobutyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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